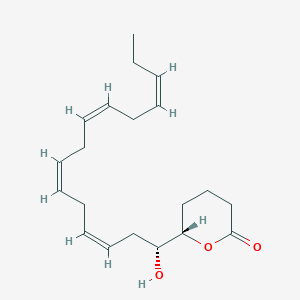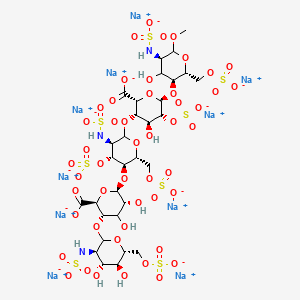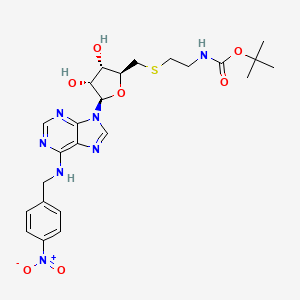
N1-(2-((2,4-Dimethylphenyl)thio)phenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-((2,4-Dimethylphenyl)thio)phenyl)ethane-1,2-diamine is a chemical compound with the molecular formula C₁₆H₂₀N₂S and a molecular weight of 272.41 g/mol . This compound is known for its role as an impurity in Vortioxetine, a multimodal serotonergic agent . It is primarily used in scientific research and is not intended for human therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-((2,4-Dimethylphenyl)thio)phenyl)ethane-1,2-diamine typically involves the reaction of 2,4-dimethylphenylthiol with a suitable ethane-1,2-diamine derivative . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction . The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing industrial purification techniques to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
N1-(2-((2,4-Dimethylphenyl)thio)phenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
N1-(2-((2,4-Dimethylphenyl)thio)phenyl)ethane-1,2-diamine is primarily used in scientific research as a building block for the synthesis of more complex molecules . Its applications include:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated as an impurity in Vortioxetine, a drug used to treat major depressive disorder.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
as an impurity of Vortioxetine, it may interact with similar molecular targets, including various serotonin receptors (5-HT1A, 5-HT1B, 5-HT3A, 5-HT7) and the serotonin transporter (SERT) . These interactions can influence serotonin signaling pathways, which are crucial in regulating mood and behavior .
Comparison with Similar Compounds
Similar Compounds
N1-(2-Chloroethyl)-N2-(2-((2,4-dimethylphenyl)thio)phenyl)ethane-1,2-diamine: This compound has a similar structure but includes a chloroethyl group instead of an ethane-1,2-diamine.
Vortioxetine: The parent compound from which N1-(2-((2,4-Dimethylphenyl)thio)phenyl)ethane-1,2-diamine is derived as an impurity.
Uniqueness
This compound is unique due to its specific structure and its role as an impurity in Vortioxetine. This uniqueness makes it valuable in research for understanding the synthesis, purification, and potential effects of pharmaceutical impurities .
Properties
Molecular Formula |
C16H20N2S |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2S/c1-12-7-8-15(13(2)11-12)19-16-6-4-3-5-14(16)18-10-9-17/h3-8,11,18H,9-10,17H2,1-2H3 |
InChI Key |
PGGZXLBCIZLGSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2NCCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole](/img/structure/B13851248.png)

![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)




![Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate](/img/structure/B13851293.png)
![[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol](/img/structure/B13851294.png)


